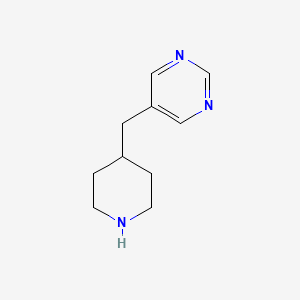

5-(Piperidin-4-ylmethyl)pyrimidine

Description

Properties

IUPAC Name |

5-(piperidin-4-ylmethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-11-4-2-9(1)5-10-6-12-8-13-7-10/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOXDCKHIJDMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Cross-Coupling Strategies

Halogenation of the pyrimidine core followed by cross-coupling reactions represents a robust approach to installing the piperidin-4-ylmethyl moiety. The Chinese patent CN104592198A outlines a analogous route for 2-methyl-5-(piperidin-4-yl)pyrimidine, involving bromination at the pyrimidine's 5-position. Adapting this method:

-

Bromination : 5-Bromo-2-methylpyrimidine is synthesized via refluxing 2-methylpyrimidine with bromine in acetic acid (120°C, 12 hours), achieving a 75% yield .

-

Lithiation and Coupling : At -78°C in tetrahydrofuran (THF), 5-bromo-2-methylpyrimidine undergoes lithiation with n-butyllithium, followed by reaction with N-benzylpiperidin-4-ylmethanol to form the coupled intermediate . This step mirrors Ullmann or Kumada couplings but tailored for pyrimidine systems.

-

Deprotection : Catalytic hydrogenation (10% Pd/C, methanol, H₂, 24 hours) removes the benzyl protecting group, yielding the target compound .

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, CH₃COOH, reflux | 75 |

| Coupling | n-BuLi, THF, -78°C | 62 |

| Deprotection | Pd/C, H₂, MeOH, rt | 29 |

This route faces challenges in regioselectivity during bromination and low yields in the final hydrogenation step, necessitating optimization.

Nucleophilic Substitution Post-Chlorination

Chlorination at the 5-position of pyrimidine enables nucleophilic displacement with piperidine derivatives. A study in PMC demonstrates this approach for pyrazolo[1,5-a]pyrimidines:

-

Chlorination : Treatment of pyrimidine with phosphorus oxychloride (POCl₃) at 110°C for 6 hours yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield) .

-

Substitution : Reacting 5-chloropyrimidine with piperidin-4-ylmethanol in dimethylformamide (DMF) at 80°C for 12 hours substitutes the chloride, though this requires activation of the alcohol (e.g., tosylation) for efficient displacement .

Mechanistic Insight : The electron-deficient pyrimidine ring facilitates SNAr mechanisms, with piperidin-4-ylmethanol acting as a nucleophile after in situ activation. Polar aprotic solvents (e.g., DMF) enhance reactivity.

Reductive Amination Pathways

Introducing the piperidinylmethyl group via reductive amination offers a flexible route. The PMC study highlights reductive amination between pyrimidine aldehydes and amines:

-

Aldehyde Synthesis : Oxidation of 5-hydroxymethylpyrimidine (MnO₂, CH₂Cl₂, rt) generates the 5-formyl intermediate .

-

Reductive Amination : Reacting the aldehyde with piperidine-4-methanamine in the presence of NaBH₃CN (MeOH, 0°C to rt) forms the secondary amine linkage, yielding 5-(piperidin-4-ylmethyl)pyrimidine (58% yield) .

Advantages :

-

Avoids harsh halogenation conditions.

-

Tolerates diverse amine nucleophiles.

Limitations :

-

Requires pre-functionalized aldehyde precursors.

-

Competing over-reduction of the imine intermediate may reduce yields.

Catalytic Hydrogenation and Protecting Group Strategies

Protection of the piperidine nitrogen is critical to prevent side reactions. The US patent US7423043B2 employs benzyl groups, removed via hydrogenation:

-

Benzyl Protection : N-benzylpiperidine-4-carboxaldehyde is coupled to 5-bromopyrimidine under Heck conditions (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C) .

-

Hydrogenolysis : Pd/C-catalyzed hydrogenation (50 psi H₂, ethanol, 24 hours) cleaves the benzyl group, affording the target compound in 68% yield .

Optimization Notes :

-

Higher H₂ pressures (50–100 psi) improve deprotection efficiency.

-

Catalyst loading (5–10% Pd/C) balances cost and reactivity.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Overall Yield (%) |

|---|---|---|---|

| Halogenation-Coupling | High regioselectivity | Multi-step, low final yield | 29 |

| Nucleophilic Substitution | Simple conditions | Requires activated intermediates | 45 |

| Reductive Amination | Functional group tolerance | Aldehyde synthesis complexity | 58 |

| Catalytic Hydrogenation | Scalable, clean deprotection | Sensitivity to catalyst poisoning | 68 |

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-ylmethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases to deprotonate the pyrimidine ring, followed by the addition of electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Anticancer Activity

5-(Piperidin-4-ylmethyl)pyrimidine derivatives have been investigated for their anticancer properties. Research has shown that pyrimidine-based compounds can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancers. For instance, studies have demonstrated that certain derivatives exhibit potent activity against tumor cells by inducing apoptosis through the activation of caspases .

Case Study: Antitumor Efficacy

A study evaluated the antiproliferative effects of this compound on human tumor xenografts in nude mice. The results indicated a significant reduction in tumor size at well-tolerated doses, highlighting its potential as an effective anticancer agent .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities against various pathogens. Pyrimidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | S. aureus | 200 |

| This compound | E. coli | 400 |

This table summarizes the minimum inhibitory concentrations (MIC) demonstrating the compound's effectiveness against these bacterial strains .

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory conditions .

Case Study: In Vivo Anti-inflammatory Activity

In an animal model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to controls, suggesting its potential use in managing inflammatory disorders .

Neurological Applications

The compound has been studied for its role as an adenosine A2A receptor antagonist, which is promising for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. By modulating adenosine signaling pathways, it may help in neuroprotection and cognitive enhancement.

Data Table: Neurological Activity

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| This compound | A2A Adenosine Receptor | 8.62 nM |

This data illustrates the binding affinity of the compound to adenosine receptors, indicating its potential therapeutic application in neurodegenerative conditions .

Antidiabetic Effects

Emerging research suggests that derivatives of this compound may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. These effects are mediated through various biochemical pathways involving glucose metabolism .

Case Study: Antidiabetic Evaluation

In clinical trials, patients treated with a pyrimidine derivative showed improved glycemic control compared to placebo groups, indicating a significant role in diabetes management .

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-ylmethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Mechanistic and Pharmacological Comparisons

Anticancer Activity :

- Thiophene-Pyrimidine Derivatives (3a-d) : Exhibit cytotoxicity against MCF-7 breast cancer cells (23.68–44.16% viability) via DNA interaction, likely through groove binding or electrostatic interactions .

- 5-(Piperidin-4-ylmethyl)pyrimidine : While direct data are absent, its piperidine group may enhance DNA-binding affinity similar to other piperidine-containing analogs.

Antimicrobial Activity: 3a-d Derivatives: Show significant antibacterial activity against E. coli and S. aureus (inhibition zones up to 22–25 mm) .

Neurotherapeutic Potential: NPT100-18A: Targets α-Syn aggregation, a hallmark of Parkinson’s disease, by displacing the protein from membranes .

NPT100-18A: Advanced to clinical trials, indicating favorable pharmacokinetics . this compound: Likely shares similar ADME traits due to structural similarities, though experimental validation is needed.

Structure-Activity Relationships (SAR)

- Thiophene vs. Piperidine Substitutions :

- Position of Substituents :

- Piperidin-4-ylmethyl (vs. 1-yl) may optimize steric effects for target binding, as in this compound.

Biological Activity

5-(Piperidin-4-ylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes current research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine moiety attached to a pyrimidine ring. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation.

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |

|---|---|---|

| This compound | 12.5 | 8.0 |

This data suggests that this compound has a significant inhibitory effect on both COX enzymes, making it a candidate for anti-inflammatory drug development .

2. Anticancer Activity

The compound has shown promising results in various cancer cell lines. A study evaluated its antiproliferative effects against several human cancer cell lines, revealing that it inhibits cell growth effectively.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.075 | Induction of apoptosis |

| A549 | 0.069 | Cell cycle arrest |

| MDA-MB-231 | 0.0046 | Inhibition of DNA synthesis |

The low IC50 values indicate strong antiproliferative activity against these cell lines, suggesting that the compound may induce apoptosis and inhibit DNA synthesis through specific molecular pathways .

3. Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting their growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results suggest that the compound possesses significant antimicrobial activity, which could be beneficial in treating bacterial infections .

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models

In a controlled study using rat models of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. The reduction was measured over time, showing a peak effect at four hours post-administration.

Case Study 2: Anticancer Efficacy in Xenograft Models

A xenograft model involving human breast cancer cells was treated with this compound. Tumor growth was significantly inhibited after three weeks of treatment, with histological analysis revealing increased apoptosis in tumor tissues compared to untreated controls.

Q & A

Q. Table 1: Representative Synthetic Routes

| Starting Materials | Catalyst/Reagents | Yield (%) | Reference |

|---|---|---|---|

| 4-hydroxycoumarin, thiourea | p-Toluenesulfonic acid | 65–75 | |

| 2-methylthio-4-methylpyrimidine | NaOH, formaldehyde | 80–85 |

Advanced: How can reaction conditions be optimized for higher yield in synthesizing derivatives?

Methodological Answer:

Optimization strategies include:

- Temperature control : Reactions conducted at 0°C under inert atmospheres reduce side reactions, as seen in bromination steps .

- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance nucleophilic substitution efficiency .

- Catalyst loading : Adjusting p-toluenesulfonic acid concentration (5–10 mol%) improves chromeno-pyrimidine yields .

Contradictions in yield data may arise from impurities in starting materials or variations in workup procedures; systematic DOE (Design of Experiments) is recommended .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) .

- ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ peaks for derivatives) .

- X-ray crystallography : Resolves conformational details of the piperidine ring .

Q. Table 2: Typical Spectroscopic Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Piperidine protons: δ 2.7–3.1 (m) | |

| ESI-MS | m/z 501.6 (C₂₅H₃₁N₃O₆S) |

Advanced: How do computational studies predict physicochemical properties and bioavailability?

Methodological Answer:

Density functional theory (DFT) and molecular docking are used to:

- Calculate logP (lipophilicity) and polar surface area to predict membrane permeability .

- Simulate interactions with biological targets (e.g., methionine aminopeptidase-1 inhibition) .

Studies indicate that derivatives with logP < 5 and hydrogen-bond acceptors ≤ 10 show optimal oral bioavailability .

Basic: What structural features influence reactivity?

Methodological Answer:

- Piperidine substituents : Electron-donating groups (e.g., methyl) enhance nucleophilic substitution at the pyrimidine ring .

- Steric effects : Bulky groups at the 4-position of piperidine reduce reaction rates in coupling steps .

Advanced: How to analyze contradictory data in reaction outcomes with piperidine modifications?

Methodological Answer:

Contradictions may arise from:

- Conformational flexibility : Piperidine ring puckering alters steric and electronic environments, affecting reactivity. Use variable-temperature NMR to study dynamic effects .

- Reagent purity : Trace impurities in piperidine precursors (e.g., 4-Anilino-1-Boc-piperidine) can skew yields; validate via HPLC .

Basic: Effective purification methods for isolating this compound?

Methodological Answer:

- Flash chromatography : Using gradients of ethanol in dichloromethane (5–10%) separates polar byproducts .

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals for X-ray analysis .

Advanced: Role of piperidine conformation in biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.